

Application Notes and Protocols for TK-216 in ETS-Driven Cancers

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Compound of Interest

Compound Name: TK-216

Cat. No.: B1574700

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Introduction

TK-216 is a pioneering small molecule inhibitor initially developed as a targeted therapy for Ewing Sarcoma, a pediatric cancer characterized by the EWS-FLI1 fusion oncoprotein.[1][2][3] Subsequent research has revealed a dual mechanism of action, positioning **TK-216** as a valuable tool for studying a broader range of ETS-driven cancers and cellular processes. These notes provide comprehensive data and detailed protocols for the effective use of **TK-216** in a research setting.

Core Mechanisms of Action:

- **Inhibition of EWS-FLI1 Interaction:** **TK-216** was designed to directly bind to the EWS-FLI1 fusion protein, disrupting its critical interaction with RNA helicase A (DHX9).[2][3] This interference with the transcriptional machinery leads to the modulation of EWS-FLI1 target genes, inducing apoptosis and inhibiting cell proliferation in Ewing Sarcoma cells.[2][4]
- **Microtubule Destabilization:** Emerging evidence demonstrates that **TK-216** also functions as a microtubule-destabilizing agent.[1][3] This activity is attributed to its interaction with tubulin, likely at the colchicine binding site, leading to G2/M cell cycle arrest and apoptosis.[2][5] This mechanism contributes to its anti-cancer effects in a wider range of tumor types, independent of ETS fusion proteins.

Data Presentation

In Vitro Anti-Proliferative Activity of TK-216

Cell Line	Cancer Type	Key Genetic Feature	IC50 (μM)	Citation
A673	Ewing Sarcoma	EWS-FLI1 fusion	0.26 (for (-)-TK216 enantiomer)	[1][6]
A4573	Ewing Sarcoma	EWS-FLI1 fusion	Dose-dependent inhibition observed	[7]
TMD-8	Diffuse Large B-cell Lymphoma (ABC subtype)	-	Not specified	[7]

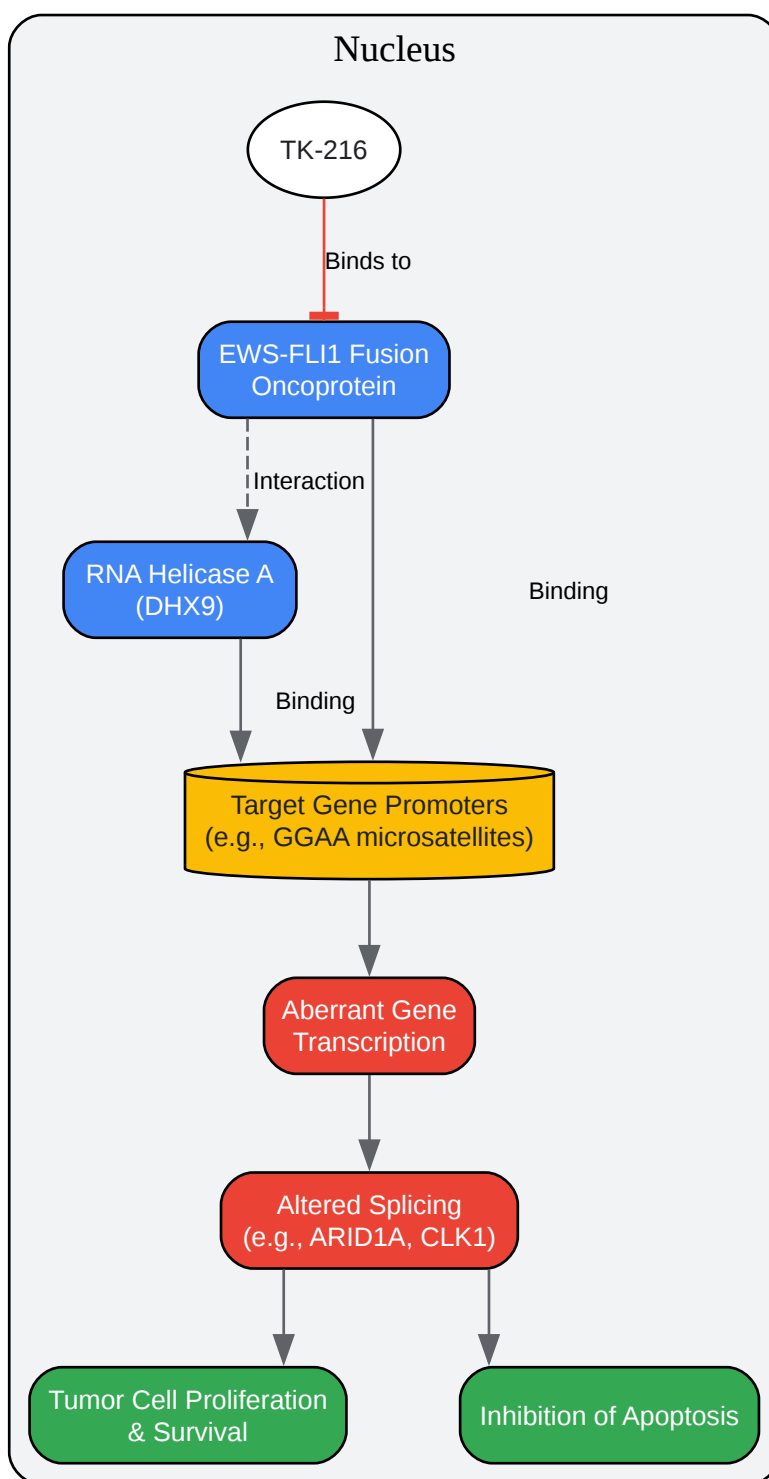
Clinical Trial Data for TK-216 in Relapsed/Refractory Ewing Sarcoma (Phase I/II)

Parameter	Value	Citation
Recommended Phase 2 Dose (RP2D)	200 mg/m ² /day for 14 days per 28-day cycle	[8][9]
Response at RP2D (n=48)	[8]	
Complete Response	2 patients	[8]
Partial Response	1 patient	[8]
Stable Disease	14 patients	[8]

Signaling Pathways

EWS-FLI1 Inhibition Pathway

This pathway illustrates the targeted mechanism of **TK-216** in ETS-driven cancers like Ewing Sarcoma.

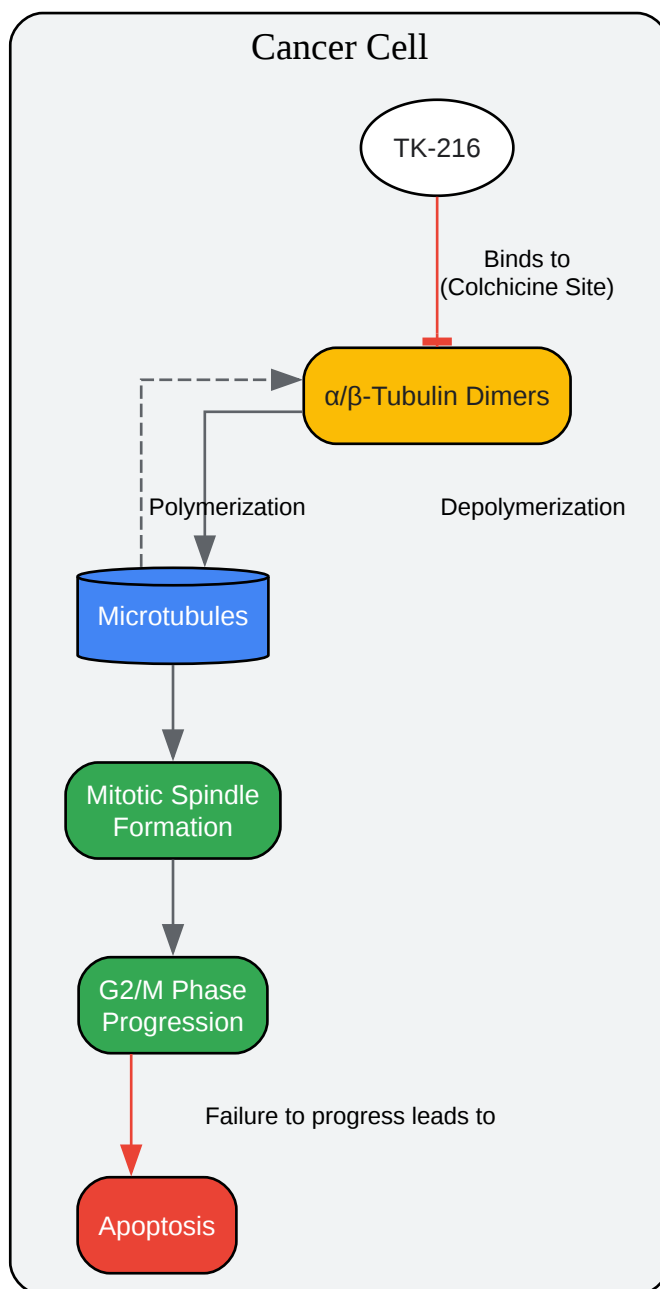


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Caption: **TK-216** inhibits the EWS-FLI1/DHX9 interaction, altering downstream gene expression.

Microtubule Destabilization Pathway

This diagram outlines the broader mechanism of action of **TK-216**, impacting cell division in various cancer types.



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Caption: **TK-216** destabilizes microtubules by binding to tubulin, leading to cell cycle arrest and apoptosis.

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo®)

This protocol is adapted for determining the IC₅₀ of **TK-216** in the Ewing Sarcoma cell line A673.

Materials:

- A673 cell line (ATCC® CRL-1598™)
- DMEM (ATCC-formulated, Catalog No. 30-2002)
- Fetal Bovine Serum (FBS)
- **TK-216** ((-)-enantiomer recommended for highest activity)[1][6]
- DMSO (for **TK-216** stock solution)
- 96-well opaque-walled plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Luminometer

Procedure:

- Cell Seeding:
 - Culture A673 cells in complete growth medium (DMEM + 10% FBS).
 - Trypsinize and resuspend cells to a concentration of 2×10^4 cells/mL.
 - Seed 100 μ L of the cell suspension (2,000 cells/well) into a 96-well opaque-walled plate.
 - Incubate for 24 hours at 37°C, 5% CO₂.
- Compound Preparation and Treatment:
 - Prepare a 10 mM stock solution of **TK-216** in DMSO.

- Perform serial dilutions of **TK-216** in culture medium to achieve final concentrations ranging from 0.01 μM to 50 μM . Ensure the final DMSO concentration does not exceed 0.1%.
- Remove the medium from the wells and add 100 μL of the medium containing the respective **TK-216** concentrations. Include vehicle control (medium with 0.1% DMSO) and no-cell control (medium only) wells.
- Incubate for 72 hours at 37°C, 5% CO_2 .
- Cell Viability Measurement:
 - Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
 - Add 100 μL of CellTiter-Glo® reagent to each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure luminescence using a plate-reading luminometer.
- Data Analysis:
 - Subtract the average background luminescence (no-cell control) from all other readings.
 - Normalize the data to the vehicle control (100% viability).
 - Plot the normalized viability against the log of the **TK-216** concentration and fit a dose-response curve to determine the IC_{50} value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis in Ewing Sarcoma cells treated with **TK-216** using flow cytometry.

Materials:

- Ewing Sarcoma cell line (e.g., A673)
- Complete growth medium
- **TK-216**
- DMSO
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit
- 1X PBS
- Flow cytometer

Procedure:

- Cell Seeding and Treatment:
 - Seed 5×10^5 A673 cells per well in 6-well plates and incubate for 24 hours.
 - Treat the cells with **TK-216** at various concentrations (e.g., 0.5 μ M, 1 μ M, 5 μ M) and a vehicle control (0.1% DMSO) for 24-48 hours.
- Cell Harvesting:
 - Collect the culture medium (containing floating apoptotic cells) from each well.
 - Wash the adherent cells with PBS and then detach them using trypsin.
 - Combine the detached cells with the collected medium.
 - Centrifuge the cell suspension at 300 x g for 5 minutes.
- Staining:
 - Discard the supernatant and wash the cell pellet twice with cold PBS.

- Resuspend the cells in 100 μ L of 1X Binding Buffer provided in the kit.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) staining solution.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis:
 - Analyze the samples immediately using a flow cytometer.
 - Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
 - Quantify the percentage of cells in each quadrant:
 - Lower-left (Annexin V-/PI-): Live cells
 - Lower-right (Annexin V+/PI-): Early apoptotic cells
 - Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
 - Upper-left (Annexin V-/PI+): Necrotic cells

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of **TK-216** in a mouse xenograft model of Ewing Sarcoma.

Materials:

- Ewing Sarcoma cell line (e.g., A4573)
- Immunocompromised mice (e.g., NOD/SCID or similar)
- Matrigel
- **TK-216**

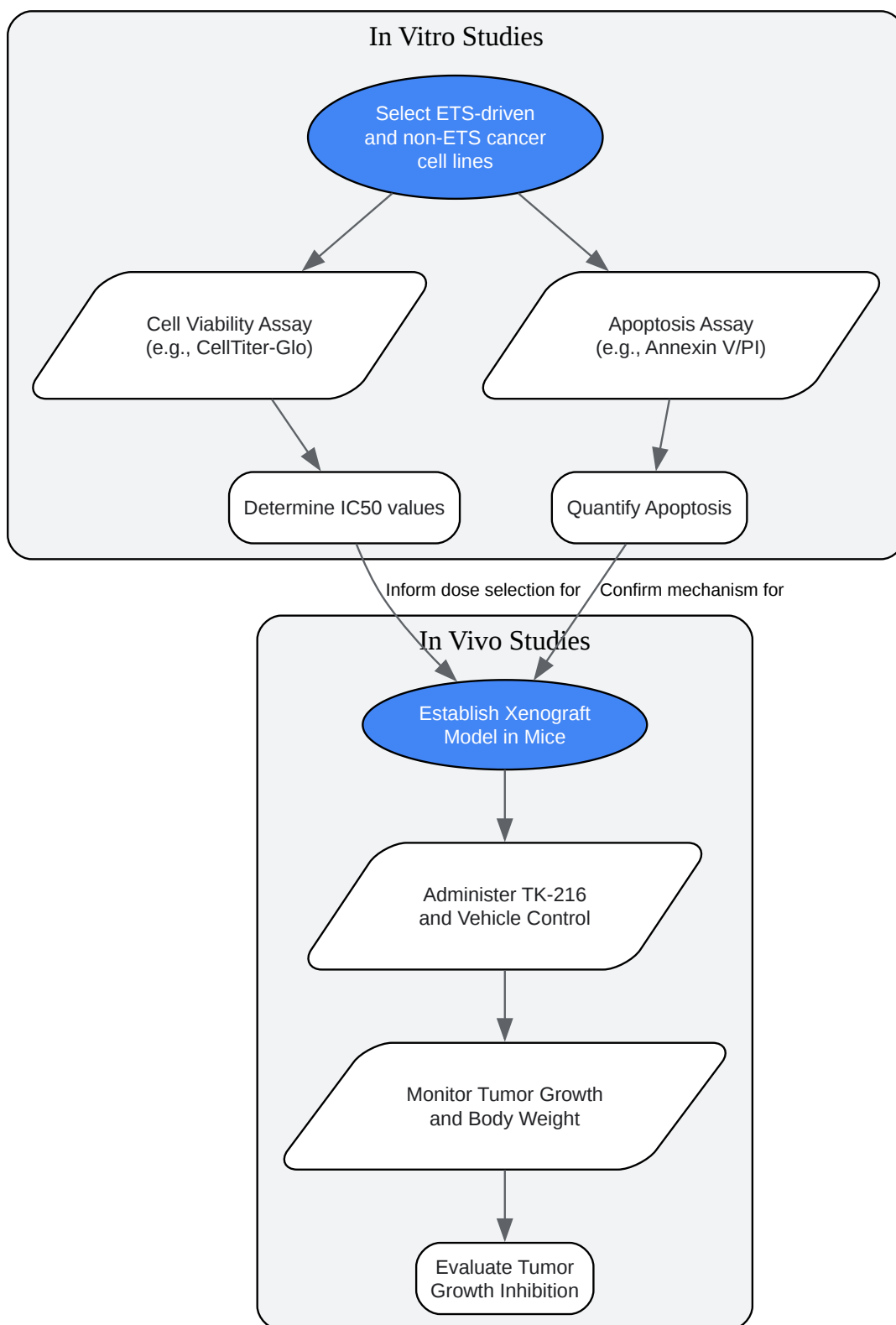
- Vehicle solution (appropriate for in vivo administration)
- Calipers for tumor measurement

Procedure:

- Tumor Cell Implantation:
 - Harvest A4573 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5×10^7 cells/mL.
 - Subcutaneously inject 100 μ L of the cell suspension (5×10^6 cells) into the flank of each mouse.
- Tumor Growth and Treatment Initiation:
 - Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
 - Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$.
 - When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
- **TK-216** Administration:
 - Prepare **TK-216** in a suitable vehicle for intraperitoneal (I.P.) or oral administration.
 - Administer **TK-216** at a predetermined dose and schedule (e.g., 25-50 mg/kg, daily via I.P. injection).[\[10\]](#) The clinical dosing regimen involves continuous intravenous infusion, which may be adapted for preclinical models.[\[9\]](#)
 - Administer the vehicle solution to the control group following the same schedule.
- Efficacy Evaluation:
 - Continue to monitor tumor volume and body weight throughout the study.

- At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
- Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Experimental Workflow



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Caption: A typical workflow for preclinical evaluation of **TK-216**.

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